3-(2,4-Dimethoxyanilino)-1-(4-methoxyphenyl)-1-propanone
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Overview
Description
3-(2,4-Dimethoxyanilino)-1-(4-methoxyphenyl)-1-propanone is an organic compound characterized by the presence of methoxy groups attached to aniline and phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxyanilino)-1-(4-methoxyphenyl)-1-propanone typically involves the reaction of 2,4-dimethoxyaniline with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography, to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethoxyanilino)-1-(4-methoxyphenyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines or alcohols.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
3-(2,4-Dimethoxyanilino)-1-(4-methoxyphenyl)-1-propanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethoxyanilino)-1-(4-methoxyphenyl)-1-propanone involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For instance, its potential anticancer activity could be attributed to the inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dimethoxyanilino)-1-phenyl-1-propanone
- 3-(2,4-Dimethoxyanilino)-1-(4-hydroxyphenyl)-1-propanone
- 3-(2,4-Dimethoxyanilino)-1-(4-chlorophenyl)-1-propanone
Uniqueness
3-(2,4-Dimethoxyanilino)-1-(4-methoxyphenyl)-1-propanone is unique due to the presence of multiple methoxy groups, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
3-(2,4-dimethoxyanilino)-1-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-14-6-4-13(5-7-14)17(20)10-11-19-16-9-8-15(22-2)12-18(16)23-3/h4-9,12,19H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDWNHJURWLVBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCNC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477319-01-0 |
Source
|
Record name | 3-(2,4-DIMETHOXYANILINO)-1-(4-METHOXYPHENYL)-1-PROPANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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